

Application Note: A Robust HPLC Method for the Quantification of Albuterol Sulfate

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Compound of Interest

Compound Name: Albuterol Sulfate

Cat. No.: B3424706

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of **Albuterol Sulfate** in bulk drug substances and pharmaceutical dosage forms. The described Reversed-Phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. The scientific rationale behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's principles.

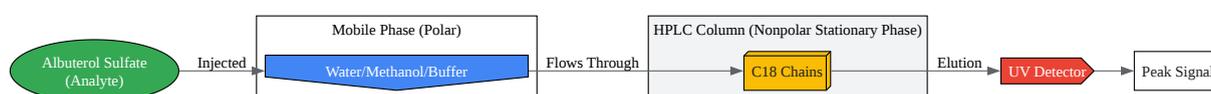
Introduction

Albuterol Sulfate, chemically known as $(C_{13}H_{21}NO_3)_2 \cdot H_2SO_4$, is a short-acting β_2 -adrenergic agonist widely used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate quantification of the active pharmaceutical ingredient (API) is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method for **Albuterol Sulfate** quantification. The method is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity.[4][5]

Principle of the Method: Reversed-Phase Chromatography

Reversed-phase HPLC is the most common mode of liquid chromatography.[6] In this technique, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[7] Albuterol, being a moderately polar molecule, will have an affinity for both the stationary and mobile phases. By carefully controlling the composition of the mobile phase, we can modulate the retention time of Albuterol on the column and achieve separation from potential impurities. More hydrophobic molecules will be retained longer on the column, while more polar molecules will elute earlier with the mobile phase.[8]



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Caption: Principle of Reversed-Phase HPLC for Albuterol Analysis.

Materials and Methods

Reagents and Materials

Material	Grade	Recommended Supplier
Albuterol Sulfate Reference Standard	USP Grade	USP
Methanol	HPLC Grade	Merck or equivalent
Potassium Dihydrogen Phosphate	Analytical Reagent Grade	Fisher Scientific or equivalent
Phosphoric Acid	Analytical Reagent Grade	Sigma-Aldrich or equivalent
Water	HPLC Grade/Milli-Q	Millipore or equivalent
0.45 µm Nylon Membrane Filters	-	Whatman or equivalent

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The selection of a C18 column is based on its wide availability and proven performance for separating moderately polar compounds like Albuterol.[9] The mobile phase composition is optimized to achieve a suitable retention time and good peak shape. The phosphate buffer is used to maintain a constant pH, which is crucial for the consistent ionization state of Albuterol and, consequently, its retention behavior.[10] A detection wavelength of 225 nm is chosen as it provides good sensitivity for **Albuterol Sulfate**.[\[11\]](#)[\[12\]](#)

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Hypersil BDS C18 (150mm x 4.6mm, 5 μ m) or equivalent
Mobile Phase	Buffer: Methanol (75:25 v/v). The buffer is prepared by dissolving 1ml of triethylamine in 1000 ml of HPLC grade water and adjusting the pH to 3.5 with dilute phosphoric acid.
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	Ambient
Detection	UV at 225 nm

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation:

- Prepare the buffer solution by adding 1 mL of triethylamine to 1000 mL of HPLC grade water.
- Adjust the pH of the buffer to 3.5 using dilute phosphoric acid.
- Mix the buffer and methanol in a 75:25 (v/v) ratio.
- Filter the mobile phase through a 0.45 μ m nylon membrane filter and degas for 15 minutes in an ultrasonic bath.[13]

4.1.2. Standard Stock Solution (1000 μ g/mL):

- Accurately weigh about 10 mg of **Albuterol Sulfate** Reference Standard and transfer it to a 10 mL volumetric flask.

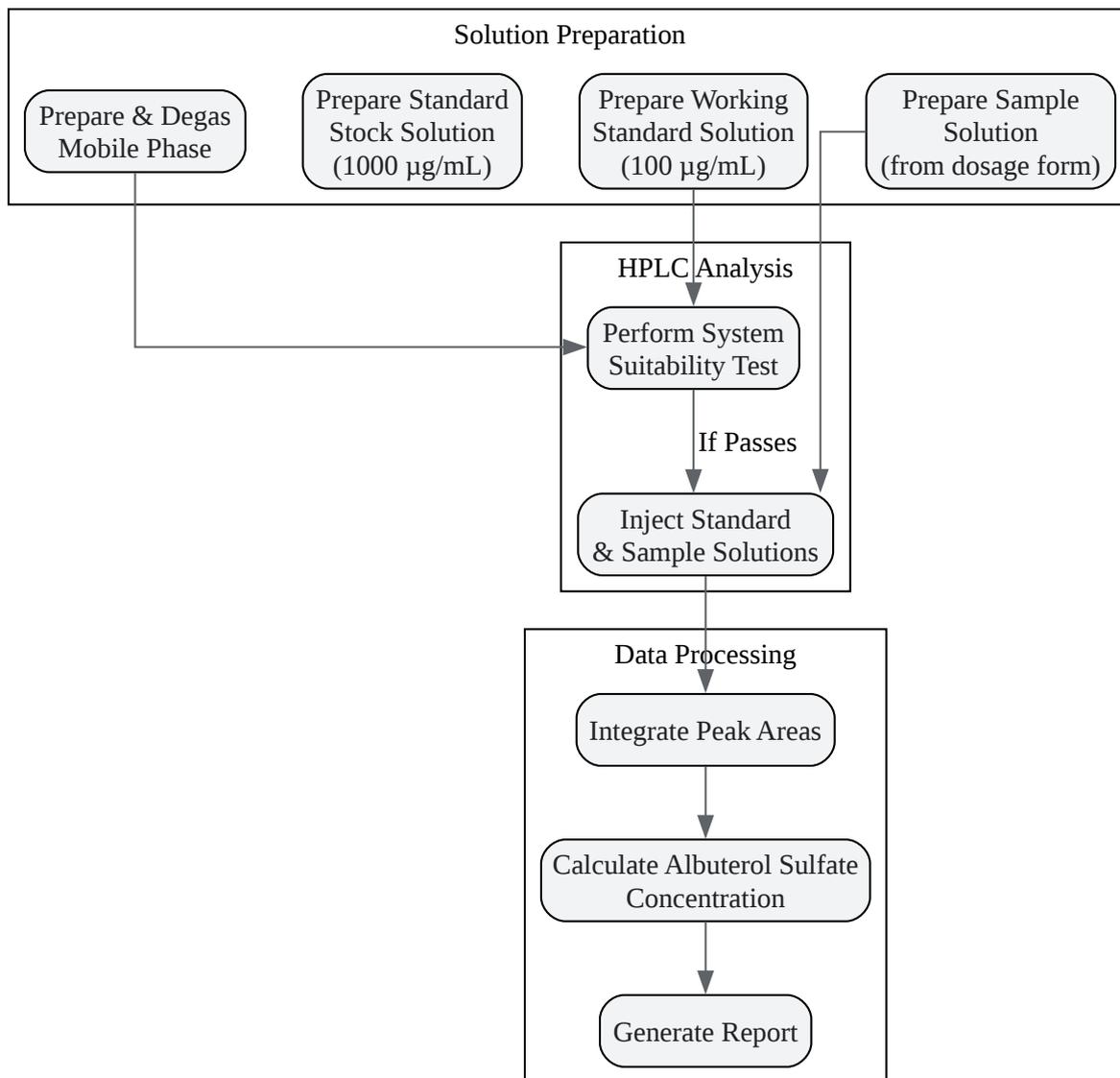
- Add approximately 5 mL of the diluent (mobile phase) and sonicate for 5 minutes to dissolve. [\[11\]](#)
- Make up the volume to the mark with the diluent and mix well.

4.1.3. Working Standard Solution (100 µg/mL):

- Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.
- Dilute to the mark with the diluent and mix thoroughly. [\[11\]](#)

4.1.4. Sample Preparation (from Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to about 10 mg of Albuterol and transfer it to a 100 mL volumetric flask.
- Add about 60 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.
- Make up the volume with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.



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